molecular formula C18H26O10S2 B1277877 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose CAS No. 293751-01-6

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose

Cat. No. B1277877
M. Wt: 466.5 g/mol
InChI Key: REPCZRIZHPZZRA-PMPSAXMXSA-N
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Description

This compound is a chemical of interest in pharmaceutical testing . It is also known as MB05268 with the CAS number 293751-01-6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, derivatives were synthesized from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose via subsequent benzylation, tosylation, and acetylation reactions .


Molecular Structure Analysis

The molecular formula of this compound is C18H26O10S2 . The InChI and SMILES strings, which are standard ways to represent the molecule’s structure, are also available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyhydroxylated Derivatives: This compound has been used in the synthesis of protected 2,5-dideoxy-2,5-imino-D-galactitol derivatives from D-fructose, indicating its utility in complex organic synthesis processes (Izquierdo et al., 2006).
  • Formation of Glycosyl Dienes: It has also been involved in the DBU-catalyzed condensation to produce glycosyl dienes, demonstrating its role in the formation of complex carbohydrate structures (Verma et al., 2006).
  • NMR Spectra Assignments: The compound's derivatives have been synthesized for evaluating their structures using NMR spectra, highlighting its importance in spectroscopic analysis (Zhang Bo, 2007).

Bioorganic and Medicinal Chemistry Applications

  • Synthesis of Nucleosides: It's been used in the development of novel nucleosides, indicating its potential applications in bioorganic chemistry and possibly in drug development (Varizhuk et al., 2009).
  • Biocatalytic Synthesis Approaches: The compound has been explored in biocatalytic synthesis methods for azido- and hydroxy-spiro-oxetanoribonucleosides, suggesting its utility in environmentally friendly synthesis techniques (Kumar et al., 2015).

Advanced Organic Synthesis Techniques

  • Intramolecular Reactions and Derivative Formation: The compound has been instrumental in the synthesis of various derivatives through intramolecular reactions, showcasing its versatility in advanced organic synthesis (Ning & Kong, 2001).

properties

IUPAC Name

[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPCZRIZHPZZRA-PMPSAXMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432102
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose

CAS RN

293751-01-6
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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